N-Cyclopentyl 5-bromonicotinamide
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Overview
Description
N-Cyclopentyl 5-bromonicotinamide: is an organic compound belonging to the class of nicotinamides. It is characterized by a pyridine ring substituted at position 5 by a bromine atom and at position 3 by a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by cyclopentylamine in the presence of a coupling agent .
Industrial Production Methods: Industrial production of N-Cyclopentyl 5-bromonicotinamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclopentyl 5-bromonicotinamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamides.
Scientific Research Applications
Chemistry: N-Cyclopentyl 5-bromonicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for studying the effects of brominated nicotinamides on biological systems .
Medicine: this compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N-Cyclopentyl 5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopentyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
5-Bromonicotinamide: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
N-Cyclopentyl nicotinamide:
Uniqueness: N-Cyclopentyl 5-bromonicotinamide is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination enhances its chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-cyclopentylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(6-13-7-9)11(15)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQXAJRHYOMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352145 |
Source
|
Record name | N-CYCLOPENTYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302953-16-8 |
Source
|
Record name | N-CYCLOPENTYL 5-BROMONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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